

# 13C NMR Characterization of 1-(2-bromophenyl)-1H-pyrrole: A Comparative Guide

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## Compound of Interest

Compound Name: 1-(2-bromophenyl)-1H-pyrrole

Cat. No.: B1273750

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This guide provides a comprehensive comparison of the predicted 13C Nuclear Magnetic Resonance (NMR) spectral data for **1-(2-bromophenyl)-1H-pyrrole** against the experimental data of structurally similar compounds, 1-phenylpyrrole and 2-bromoaniline. This analysis offers valuable insights for researchers and professionals in the fields of synthetic chemistry, spectroscopy, and drug development by providing a detailed characterization of this compound and a framework for spectral interpretation of related structures.

## Data Summary

The following tables present a comparative analysis of the 13C NMR chemical shifts. Due to the unavailability of published experimental data for **1-(2-bromophenyl)-1H-pyrrole**, a predicted spectrum was generated using online NMR prediction tools. This predicted data is compared with the experimental values for 1-phenylpyrrole and 2-bromoaniline to understand the influence of the 2-bromophenyl substituent on the pyrrole ring.

Table 1: Predicted 13C NMR Chemical Shifts for **1-(2-bromophenyl)-1H-pyrrole**

Carbon Atom	Predicted Chemical Shift (ppm)
C2/C5 (Pyrrole)	122.5
C3/C4 (Pyrrole)	110.2
C1' (Phenyl)	138.9
C2' (Phenyl)	122.8
C3' (Phenyl)	133.5
C4' (Phenyl)	128.2
C5' (Phenyl)	129.7
C6' (Phenyl)	128.0

Note: Prediction was performed using standard online NMR prediction software.

Table 2: Comparative <sup>13</sup>C NMR Data (Experimental)

Compound	Carbon Atom	Chemical Shift (ppm)
1-Phenylpyrrole	C2/C5 (Pyrrole)	121.9
	C3/C4 (Pyrrole)	111.3
	C1' (Phenyl)	140.4
	C2'/C6' (Phenyl)	125.9
	C3'/C5' (Phenyl)	129.5
	C4' (Phenyl)	126.8
2-Bromoaniline	C1	144.3
	C2	110.0
	C3	132.8
	C4	119.5
	C5	128.4
	C6	116.1

## Experimental Protocols

A standard protocol for acquiring a  $^{13}\text{C}$  NMR spectrum is outlined below. This procedure is generally applicable for the characterization of organic molecules like **1-(2-bromophenyl)-1H-pyrrole**.

### 1. Sample Preparation:

- Dissolve approximately 10-50 mg of the solid sample in 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
- Transfer the solution into a 5 mm NMR tube.

### 2. NMR Instrument Setup:

- The data should be acquired on a spectrometer operating at a frequency of, for example, 125 MHz for  $^{13}\text{C}$  nuclei.
- The instrument's magnetic field should be locked to the deuterium signal of the solvent.
- Shimming is performed to optimize the homogeneity of the magnetic field.

### 3. Data Acquisition:

- A standard proton-decoupled  $^{13}\text{C}$  NMR experiment is typically performed.
- Key acquisition parameters include:
  - Pulse Angle: 30-45 degrees
  - Acquisition Time: 1-2 seconds
  - Relaxation Delay: 2-5 seconds
  - Number of Scans: Dependent on sample concentration, typically ranging from 128 to 1024 scans.
  - Spectral Width: Approximately 200-250 ppm.

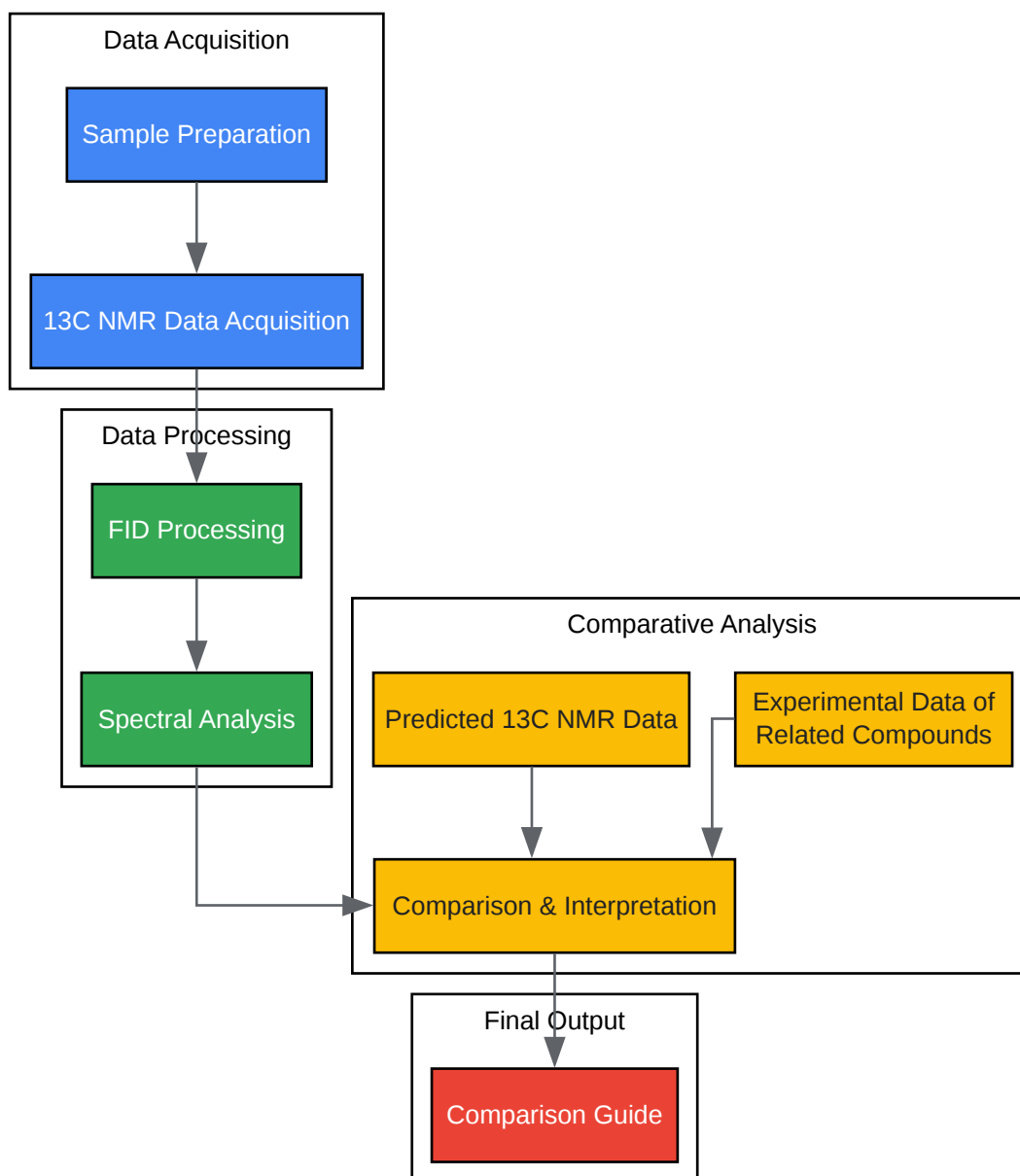
### 4. Data Processing:

- The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
- Phase and baseline corrections are applied to the spectrum.
- The chemical shifts are referenced to the solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.0 ppm).

## Logical Workflow for $^{13}\text{C}$ NMR Characterization

The following diagram illustrates the logical workflow involved in the characterization of **1-(2-bromophenyl)-1H-pyrrole** using  $^{13}\text{C}$  NMR spectroscopy, from data acquisition to comparative

analysis.



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Caption: Logical workflow for <sup>13</sup>C NMR characterization.

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